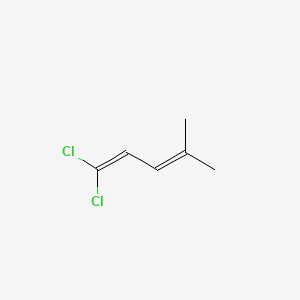

1,1-Dichloro-4-methylpenta-1,3-diene

Description

Significance of Conjugated Dienes as Synthetic Intermediates

Conjugated dienes, which are characterized by alternating double and single bonds, are of paramount importance in organic synthesis. This arrangement of π-systems allows for electron delocalization across the conjugated system, leading to enhanced stability and unique reactivity. One of the most powerful and well-known reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction is a cornerstone of organic synthesis due to its high degree of stereospecificity and its ability to construct complex cyclic systems in a single step. wikipedia.orglibretexts.org The ability of conjugated dienes to participate in such a wide array of transformations makes them indispensable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Unique Reactivity Profile of Halogenated Alkadienes

The introduction of halogen atoms onto an alkadiene framework significantly modifies the molecule's electronic properties and reactivity. Halogens, being electronegative, can influence the electron density of the double bonds, affecting the diene's behavior in various reactions. For instance, the presence of halogens can impact the regioselectivity and stereoselectivity of addition reactions. In some cases, halogenated dienes can participate in reactions that are not readily accessible to their non-halogenated counterparts. The carbon-halogen bond itself can be a site of further chemical transformation, such as dehydrohalogenation or cross-coupling reactions, adding to the synthetic utility of these compounds.

Research Landscape of 1,1-Dichloro-4-methylpenta-1,3-diene

This compound has emerged as a significant intermediate, particularly in the agrochemical industry. Its primary and most well-documented application is in the synthesis of synthetic pyrethroids, a major class of insecticides. sigmaaldrich.comgoogle.com The specific arrangement of the dichlorovinyl group and the conjugated diene system within its structure makes it an ideal precursor for constructing the cyclopropane (B1198618) ring, a key structural motif in many pyrethroid molecules, such as permethrin. google.com Research has focused on developing efficient and economically viable synthetic routes to high-purity this compound to meet the demands for these important agricultural products. chegg.com

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-4-methylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOLVILSZOVWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069037 | |

| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55667-43-1 | |

| Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55667-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, 1,1-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-4-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dichloro-4-methyl-1,3-pentadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH66B4X2X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Dichloro 4 Methylpenta 1,3 Diene

Regiospecific and Stereoselective Synthesis Approaches

The controlled synthesis of the target diene often involves precise chemical transformations to ensure the correct placement of double bonds and substituent groups.

Building the diene from the ground up allows for significant control over the final structure. These multi-step pathways often begin with functionalized pentenol or pentane (B18724) derivatives.

A notable process for preparing 1,1-dichloro-4-methylpenta-1,3-diene of high purity (97-99%) starts from a mixture of trichloromethylpentenol isomers. google.com This pathway involves two key transformations: acetylation and a subsequent reduction step.

The initial step is the acetylation of the trichloromethylpentenol isomers using acetic anhydride. google.com This converts the hydroxyl group into an acetate (B1210297) group, which is a better leaving group for the subsequent elimination reaction. Following acetylation, the intermediate is subjected to reduction, typically using zinc dust. google.com This reductive elimination step generates the diene structure. However, this process initially yields a mixture that includes the non-conjugated diene isomer, 1,1-dichloro-4-methyl-1,4-diene, which must then be isomerized to the desired conjugated 1,3-diene. google.com

Table 1: Multi-Step Synthesis from Halogenated Pentenols

| Step | Reagent | Purpose |

|---|---|---|

| Acetylation | Acetic Anhydride | Converts hydroxyl group to acetate group. google.com |

| Reduction | Zinc Dust | Promotes elimination to form the diene. google.com |

| Isomerization | Sulfonic Acid | Converts the non-conjugated diene to the final 1,3-diene product. google.com |

An alternative synthetic route involves the dehydrochlorination of a saturated, heavily halogenated precursor. Specifically, this compound can be prepared from 1,1,1,3-tetrachloro-4-methylpentane (B15346882). google.com

This reaction is carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures ranging from 130 to 160°C. google.com The process involves the elimination of two molecules of hydrogen chloride to form the two double bonds of the conjugated diene system. To facilitate the reaction, a catalyst such as lithium chloride may be used. google.com

Table 2: Dehydrochlorination Synthesis Parameters

| Precursor | Solvent | Temperature | Catalyst (Optional) |

|---|

The formation of the thermodynamically more stable conjugated 1,3-diene from a non-conjugated isomer is a key strategy in several synthetic approaches. researchgate.netgoogle.com This isomerization is typically the final step in pathways that initially produce the 1,4-diene isomer.

The non-conjugated isomer, 1,1-dichloro-4-methyl-1,4-diene, can be efficiently converted into the desired this compound. chemicalbook.com This process involves heating the neat 1,4-diene in the presence of a catalytic amount of a strong acid. chemicalbook.com

A specific example of this isomerization involves heating pure 1,1-dichloro-4-methyl-1,4-diene at 130°C for 2 hours with a catalytic quantity of toluene-4-sulfonic acid. chemicalbook.com Following the reaction, the product is isolated by distillation under reduced pressure. This method has been shown to be highly effective, achieving a 94% yield of the conjugated this compound. chemicalbook.com

Table 3: Isomerization Reaction Findings

| Starting Material | Product | Yield | Reaction Conditions |

|---|

The isomerization from a non-conjugated to a conjugated diene is facilitated by strong acid catalysts. google.comnih.gov The mechanism generally involves the protonation of one of the double bonds by the acid catalyst, leading to the formation of a carbocation intermediate. A subsequent deprotonation at a different position results in the formation of the more stable, conjugated double bond system.

Both toluene-4-sulfonic acid (p-TsOH) and methanesulfonic acid (MsOH) are effective catalysts for this transformation. google.comchemicalbook.com Toluene-4-sulfonic acid is a crystalline solid, while methanesulfonic acid is a colorless liquid; both are strong organic acids. nih.govwikipedia.org The choice of catalyst can influence the reaction conditions. For instance, isomerization with p-toluenesulfonic acid can be run for 60-180 minutes, while using methanesulfonic acid may require only 30 minutes of heating at 95-105°C. google.com The general temperature range for this acid-catalyzed isomerization is between 40°C and 130°C. google.com

Table 4: Acid Catalysts for Isomerization

| Acid Catalyst | Chemical Formula | Typical Form | Notes |

|---|---|---|---|

| Toluene-4-sulfonic acid | C₇H₈O₃S | Monoclinic leaflets or prisms nih.gov | Effective at 40-130°C. google.comchemicalbook.com |

| Methanesulfonic acid | CH₄O₃S | Colorless liquid wikipedia.orgnih.gov | Effective at 40-130°C; may allow for shorter reaction times. google.comrsc.org |

Isomerization Strategies for Conjugated Diene Formation

Influence of Reaction Conditions on Isomeric Purity

The purity of the final this compound product is highly dependent on the reaction conditions employed during its synthesis. Key factors that influence the isomeric purity include the choice of catalyst, reaction temperature, and reaction time.

One established method involves the isomerization of 1,1-dichloro-4-methyl-1,4-diene using a sulfonic acid catalyst. A detailed study highlights the use of p-toluenesulfonic acid (PTSA) for this conversion. In a typical procedure, pure 1,1-dichloro-4-methyl-1,4-diene is heated with a catalytic amount of PTSA at 130°C for 2 hours, resulting in a 94% yield of the conjugated this compound. chemicalbook.com

A Hungarian patent further elaborates on the impact of the catalyst choice, comparing p-toluenesulfonic acid with methanesulfonic acid. The patent reveals that employing methanesulfonic acid can lead to a shorter reaction time and a reduction in the formation of by-products, ultimately achieving a high purity of 97-99% for the final product. google.com The isomerization is carried out in a temperature range of 40-130°C. google.com While a direct quantitative correlation between specific temperatures within this range and isomeric purity is not extensively documented in publicly available literature, the operational range suggests that temperature is a critical parameter to control for optimal isomerization and minimal side reactions.

Table 1: Influence of Catalyst on the Synthesis of this compound

| Catalyst | Reaction Time | Purity of Final Product | Reference |

| p-Toluenesulfonic Acid | 2 hours | 94% | chemicalbook.com |

| Methanesulfonic Acid | Shorter than with PTSA | 97-99% | google.com |

Advanced Synthetic Modifications and Optimization

To meet the stringent purity requirements for applications such as pyrethroid synthesis, advanced synthetic modifications and optimization of reaction conditions are crucial.

Evaluation of Alternative Precursors and Reaction Conditions

One alternative route starts from 1,1,1-trichloro-2-hydroxy-4-methyl-pentene-3. bme.hu This pathway involves the chlorination of the starting material, which results in a mixture of polychloro compounds. This mixture then undergoes reductive dechlorination to yield the target diene. bme.hu

Another precursor is 1,1,1,3-tetrachloro-4-methylpentane. The synthesis from this compound involves a dehydrochlorination step.

A multi-step synthesis starting from trichloro-methyl pentenol isomers has also been developed. google.com This process includes acetylation of the pentenol isomers, followed by reduction and subsequent isomerization to afford the final product. google.com

The choice of precursor inherently dictates the necessary reaction conditions and the complexity of the synthetic route. A comparative evaluation of these precursors is essential for process optimization.

Table 2: Comparison of Precursors for the Synthesis of this compound

| Precursor | Key Synthetic Steps | Reported Purity/Yield | Reference |

| 1,1-Dichloro-4-methyl-1,4-diene | Isomerization | 94% Yield | chemicalbook.com |

| Trichloro-methyl pentenol isomers | Acetylation, Reduction, Isomerization | 97-99% Purity | google.com |

| 1,1,1-Trichloro-2-hydroxy-4-methyl-pentene-3 | Chlorination, Reductive Dechlorination | Not explicitly stated | bme.hu |

| 1,1,1,3-Tetrachloro-4-methylpentane | Dehydrochlorination | Not explicitly stated |

Reaction Chemistry and Transformational Pathways of 1,1 Dichloro 4 Methylpenta 1,3 Diene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For 1,1-Dichloro-4-methylpenta-1,3-diene, the conjugated π-system is the key functional group that participates in these transformations.

Diels-Alder Cycloadditions (e.g., [4+2] cycloadditions)

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for synthesizing six-membered rings. masterorganicchemistry.comlibretexts.org It involves the concerted interaction of a conjugated diene with a dienophile. masterorganicchemistry.com The reaction is highly stereospecific and its rate is significantly influenced by the electronic nature of both the diene and the dienophile. libretexts.orgyoutube.com

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. libretexts.orgyoutube.com The presence of substituents on the diene can affect the equilibrium between the s-cis and s-trans conformations. In the case of this compound, steric hindrance between the chlorine atoms and the rest of the diene backbone might influence the stability of the required s-cis conformation.

The stereochemistry of the Diels-Alder reaction is well-defined. The relative stereochemistry of substituents on the diene and the dienophile is retained in the cyclohexene (B86901) product. libretexts.org For a diene with substituents at the 1- and 4-positions, their relative orientation (cis or trans) determines the stereochemistry of the resulting adduct.

The presence of two chlorine atoms at the C1 position of this compound is expected to have a profound effect on its reactivity. Chlorine atoms are electron-withdrawing through induction, which generally decreases the electron density of the diene system. In a normal-demand Diels-Alder reaction, where the dienophile is electron-poor, an electron-rich diene is preferred. libretexts.org Therefore, the gem-dichloro substituents would likely decrease the reactivity of the diene towards typical electron-deficient dienophiles.

However, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the presence of these chlorine atoms could enhance reactivity. libretexts.org

A summary of expected substituent effects on Diels-Alder reactivity is presented below:

| Substituent Type on Diene | Effect on Diene | Preferred Dienophile | Reaction Type |

| Electron-donating | Increases electron density | Electron-withdrawing | Normal-demand |

| Electron-withdrawing | Decreases electron density | Electron-donating | Inverse-demand |

1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

1,3-Dipolar cycloadditions are another important class of pericyclic reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org These reactions involve a 1,3-dipole, a molecule with a three-atom, four-π-electron system, and a dipolarophile, typically an alkene or alkyne. numberanalytics.comyoutube.com

For this compound to participate in a 1,3-dipolar cycloaddition, it would likely need to be converted into a reactive intermediate that can act as a 1,3-dipole. The formation of such intermediates often involves the generation of species with separated charges. wiley.comyoutube.com Halogenated hydrocarbons can, under certain conditions, form reactive intermediates. nih.gov However, the specific conditions and pathways for the generation of a 1,3-dipole from this compound are not documented. If such an intermediate could be formed, it could then be "trapped" by a suitable dipolarophile to form a five-membered ring. The structure of the resulting heterocycle would depend on the nature of the 1,3-dipole and the dipolarophile used.

Formation of Heterocyclic Compounds (e.g., pyrazolines, pyrazoles)

The conjugated diene structure of this compound serves as a precursor for the synthesis of five-membered heterocyclic compounds like pyrazolines and their oxidized counterparts, pyrazoles. The primary mechanism for this transformation is a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. In this reaction, the diene acts as the dipolarophile (the 2π-electron component), reacting with a 1,3-dipole such as a diazo compound (e.g., diazomethane (B1218177) or ethyl diazoacetate). researchgate.netunisi.it

The reaction proceeds by the concerted addition of the 1,3-dipole across one of the double bonds of the diene system. The regioselectivity of this addition is governed by both electronic and steric factors. The C3=C4 double bond, being more electron-rich and less sterically hindered by the bulky dichloro group compared to the C1=C2 double bond, is the more likely site of reaction.

Once the initial cycloaddition occurs, a pyrazoline ring is formed. This intermediate can, in some cases, be isolated or it may undergo spontaneous or induced oxidation (aromatization) to yield the more stable pyrazole (B372694) derivative. The synthesis of pyrazoles can be highly dependent on reaction conditions such as pH. researchgate.netunisi.it For instance, reactions involving in situ generated ethyl diazoacetate have shown that pH control can dictate the isomeric products formed. researchgate.netunisi.it

Table 1: Proposed [3+2] Cycloaddition with Diazomethane

| Reactant | Dipole | Proposed Intermediate | Final Product (after oxidation) | Reaction Type |

| This compound | Diazomethane (CH₂N₂) | Dichlorovinyl-dimethyl-pyrazoline | Dichlorovinyl-dimethyl-pyrazole | 1,3-Dipolar Cycloaddition |

Addition Reactions to the Diene System

The conjugated π-system of this compound is the focal point of its reactivity, readily undergoing addition reactions. These can be initiated by electrophiles, radicals, or through catalytic processes.

Electrophilic Addition Mechanisms

Electrophilic addition to conjugated dienes like this compound is characterized by the formation of a resonance-stabilized allylic carbocation intermediate, which leads to a mixture of products. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile (such as H⁺ from an acid like HCl) on one of the double bonds.

The key steps are:

Protonation: The electrophile adds to one of the terminal carbons of the diene system. Following Markovnikov's rule, the addition occurs in a way that produces the most stable carbocation intermediate. libretexts.org For this compound, protonation of the C4 carbon is favored as it generates a stable tertiary allylic carbocation.

Resonance Stabilization: The resulting allylic carbocation is stabilized by delocalizing the positive charge over two carbon atoms.

Nucleophilic Attack: A nucleophile (e.g., Cl⁻) can then attack either of the carbons bearing the partial positive charge, resulting in two primary products: the 1,2-addition product and the 1,4-addition product. masterorganicchemistry.com

The regioselectivity of electrophilic addition is determined by the stability of the intermediate carbocation. The initial protonation at C4 of this compound creates a tertiary allylic cation, which is significantly more stable than other potential intermediates. chegg.com

The final product distribution between the 1,2-adduct and the 1,4-adduct is often dependent on reaction temperature, illustrating the principles of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control (Low Temperatures): At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest. This is usually the 1,2-addition product, as the nucleophile attacks the carbon that initially bore the greater positive charge in the resonance-stabilized intermediate. masterorganicchemistry.comlibretexts.org

Thermodynamic Control (Higher Temperatures): At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. The major product is the most thermodynamically stable isomer, which is often the 1,4-addition product due to the formation of a more highly substituted (and thus more stable) double bond. libretexts.orgmasterorganicchemistry.com

While the formation of a stable tertiary allylic carbocation is the primary pathway, the possibility of carbocation rearrangements exists, particularly if less stable intermediates are formed. youtube.comyoutube.com If a secondary, non-allylic carbocation were to form through a less favorable initial protonation, it could undergo a hydride or methyl shift to form a more stable tertiary carbocation. youtube.com This rearrangement would lead to the formation of different constitutional isomers than those predicted by the direct 1,2- and 1,4-addition pathways. However, for this compound, the direct formation of the highly stable tertiary allylic cation makes significant rearrangement a less probable event.

Table 2: Electrophilic Addition of HCl to this compound

| Addition Pathway | Intermediate | Product | Control |

| 1,2-Addition | Tertiary Allylic Carbocation | 3,4-Dichloro-4-methylpent-1-ene | Kinetic |

| 1,4-Addition | Tertiary Allylic Carbocation | 1,4-Dichloro-4-methylpent-2-ene | Thermodynamic |

Radical Addition Processes

In the presence of radical initiators, such as peroxides with HBr, conjugated dienes undergo radical addition. This process also yields a mixture of 1,2- and 1,4-addition products but proceeds through a resonance-stabilized allylic radical intermediate. masterorganicchemistry.com

The mechanism involves:

Initiation: A radical (e.g., Br•) is generated.

Propagation: The radical adds to a terminal carbon of the diene to form the most stable allylic radical. For this compound, addition to C4 would generate a stable tertiary allylic radical. This radical is stabilized by resonance.

Hydrogen Abstraction: The allylic radical then abstracts a hydrogen atom from HBr to give the final 1,2- or 1,4-addition product, regenerating a bromine radical. masterorganicchemistry.com

Similar to electrophilic addition, the product ratio can be influenced by reaction conditions, with the 1,2-product often favored under kinetic control and the 1,4-product favored under thermodynamic control. masterorganicchemistry.com

Catalytic Hydrogenation and Functionalization

Catalytic hydrogenation is a common reaction for dienes, involving the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org

Partial Hydrogenation: The addition of one equivalent of H₂ can lead to a mixture of products. Both 1,2-addition (yielding 1,1-dichloro-4-methylpent-1-ene) and 1,4-addition (yielding 1,1-dichloro-4-methylpent-2-ene) are possible.

Complete Hydrogenation: With an excess of hydrogen and a suitable catalyst, both double bonds will be reduced, leading to the fully saturated alkane, 1,1-dichloro-4-methylpentane.

Functionalization can also be achieved through other means. Isomerization of the diene system can be accomplished using acid catalysts like p-toluenesulfonic acid, which can be crucial for obtaining specific isomers required for further synthesis. chemicalbook.comgoogle.com

Nucleophilic Substitution and Elimination Reactions

The presence of both geminal dichlorides and a conjugated diene system in this compound allows for a variety of nucleophilic substitution and elimination reactions. The specific reaction pathway is often dependent on the nature of the attacking nucleophile, the solvent system, and the reaction conditions.

The geminal dichloride group in this compound is a key site for elimination reactions. In the presence of a strong base, geminal dihalides can undergo a double dehydrohalogenation to yield alkynes. This reaction typically proceeds through a two-step E2 elimination mechanism. For this compound, treatment with a very strong base, such as sodium amide in liquid ammonia, would be expected to produce 4-methylpenta-1,3-diyne.

Another important reaction of terminal geminal dihalides is their hydrolysis to aldehydes. When heated with an aqueous alkali solution, such as potassium hydroxide (B78521), the geminal dichloride can undergo nucleophilic substitution to form an unstable geminal diol. google.com This intermediate readily eliminates a molecule of water to yield the corresponding aldehyde. In the case of this compound, this reaction would be expected to produce 4-methylpenta-1,3-dienal.

Table 1: Predicted Products of Elimination and Hydrolysis of this compound

| Reactant | Reagent(s) | Predicted Major Product | Reaction Type |

| This compound | NaNH₂ / NH₃ | 4-Methylpenta-1,3-diyne | Double Dehydrohalogenation |

| This compound | aq. KOH, heat | 4-Methylpenta-1,3-dienal | Hydrolysis |

The chlorine atoms in this compound can be classified as both vinylic (attached to a C=C double bond) and allylic (adjacent to a C=C double bond) due to the conjugated system. Vinylic halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. However, the allylic nature of the chlorine atoms, being part of a conjugated system, enhances their reactivity towards substitution.

Allylic halides are susceptible to nucleophilic substitution, often proceeding through an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and solvent. For this compound, reaction with nucleophiles could potentially lead to substitution at the C1 position. However, due to the conjugated nature of the diene, allylic rearrangements are possible, which could lead to a mixture of products.

Investigating Unconventional or Side Reactions

In addition to the expected substitution and elimination reactions, this compound can participate in unconventional or side reactions, particularly during its synthesis and purification. These reactions are often driven by the complex interplay of the various functional groups within the molecule and the specific reaction conditions employed.

The industrial synthesis of this compound, an important intermediate in the production of synthetic pyrethroid insecticides, often results in a crude product containing various isomers and related compounds. google.com A Hungarian patent describes a process for purifying this crude mixture, which involves the isomerization of by-products into the desired 1,3-diene. google.com

The initial product mixture frequently contains the isomeric 1,1-dichloro-4-methyl-1,4-pentadiene, as well as various trichloropentene isomers. google.com These impurities arise from the preceding synthetic steps, such as the reductive elimination of trichloromethyl pentenol derivatives. google.com The presence of these by-products necessitates a purification step to obtain the high-purity 1,1-dichloro-4-methyl-1,3-diene required for subsequent reactions. google.com

Table 2: Common Impurities in the Synthesis of this compound

| Impurity | Chemical Name | Source |

| Isomer | 1,1-Dichloro-4-methyl-1,4-pentadiene | Incomplete isomerization during synthesis |

| By-product | Trichloropentene isomers | Side reactions during synthesis |

The conversion of the undesired isomers and by-products into the target this compound involves a series of isomerization reactions. The patent discloses a two-step process involving an initial treatment with a sulfonic acid, such as methanesulfonic acid or p-toluenesulfonic acid, followed by a reaction with an alkali hydroxide in the presence of an alcohol. google.com

The reaction of geminal dihalides with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also lead to non-canonical pathways. Studies on similar geminal dichlorides have shown that the reaction can proceed through a single electron transfer (SET) mechanism, generating radical and carbene intermediates. This suggests that under certain conditions, the reaction of this compound could deviate from the expected polar mechanisms and involve radical species, leading to a different array of products.

Spectroscopic and Advanced Structural Characterization of 1,1 Dichloro 4 Methylpenta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1,1-dichloro-4-methylpenta-1,3-diene, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different proton environments in the molecule. Analysis of a reported ¹H NMR spectrum in CDCl₃ at 300 MHz provides the following assignments chemicalbook.com:

A doublet observed at approximately 6.58 ppm is attributed to the vinyl proton at the C2 position (H-2). The multiplicity (doublet) arises from the coupling with the adjacent proton at C3, with a coupling constant (J) of 10.8 Hz. This downfield shift is characteristic of a proton attached to a carbon-carbon double bond.

A signal appearing at 5.95 ppm corresponds to the proton at the C3 position (H-3). This signal is described as a doublet of triplets (or more complex multiplet) due to coupling with the H-2 proton (J = 10.8 Hz) and long-range coupling with the methyl protons at C5.

Two singlets are observed in the upfield region at 1.83 ppm and 1.76 ppm . These signals are assigned to the two diastereotopic methyl groups attached to the C4 carbon. The chemical non-equivalence of these methyl groups provides evidence for the specific geometry of the diene system.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 6.58 | d | 10.8 | H-2 |

| 5.95 | dh | 10.8, 1.4 | H-3 |

| 1.83 | s | CH₃ at C-4 | |

| 1.76 | s | CH₃ at C-4 |

Note: Data obtained from a spectrum recorded in CDCl₃ at 300 MHz. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 75 MHz shows six distinct signals, corresponding to the six carbon atoms in unique chemical environments chemicalbook.com:

The signal at 140.2 ppm is assigned to the C4 carbon, which is part of a double bond and substituted with two methyl groups.

The signal at 125.6 ppm corresponds to the C2 carbon of the diene system.

The C1 carbon, which is bonded to two chlorine atoms, resonates at approximately 119.7 ppm . The high electronegativity of the chlorine atoms significantly influences the chemical shift of this carbon.

The signal for the C3 carbon appears at 119.0 ppm .

The two upfield signals at 26.4 ppm and 19.1 ppm are assigned to the two methyl group carbons, consistent with sp³-hybridized carbons.

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 140.2 | C-4 |

| 125.6 | C-2 |

| 119.7 | C-1 |

| 119.0 | C-3 |

| 26.4 | CH₃ at C-4 |

| 19.1 | CH₃ at C-4 |

Note: Data obtained from a spectrum recorded in CDCl₃ at 75 MHz. chemicalbook.com

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignments and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would definitively establish the coupling between the protons on C2 and C3. A cross-peak between the signals at 6.58 ppm and 5.95 ppm would confirm their scalar coupling.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the proton at 6.58 ppm and the carbon at 125.6 ppm (C2), the proton at 5.95 ppm and the carbon at 119.0 ppm (C3), and the methyl protons with their respective carbon signals.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

C=C Stretching: Conjugated dienes typically exhibit two C=C stretching vibrations. One is often found in the region of 1650-1600 cm⁻¹ and another, often weaker, band around 1580-1500 cm⁻¹.

C-H Stretching: The vinyl C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key feature. These bonds typically give rise to strong absorptions in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹ spectroscopyonline.com. The presence of two chlorine atoms on the same carbon (a gem-dihalide) can influence the exact position and intensity of these bands. For instance, the C-Cl stretch in methylene (B1212753) chloride (CH₂Cl₂) is observed around 739 cm⁻¹ spectroscopyonline.com.

The conjugation in the diene system affects the vibrational frequencies. The C=C stretching bands in conjugated dienes are typically at lower frequencies and are more intense compared to isolated double bonds.

The C-Cl stretching region can be complex. The presence of multiple chlorine atoms can lead to both symmetric and asymmetric stretching modes, resulting in multiple absorption bands. The interpretation of this region is crucial for confirming the presence of the dichlorovinyl group. Raman spectroscopy would be a valuable complementary technique, as the more symmetric vibrations, such as the C=C stretching in a relatively symmetric diene, can be strong in the Raman spectrum while being weak in the IR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides key information regarding its elemental composition and the stability of its molecular and fragment ions.

The molecular formula of this compound is C₆H₈Cl₂. guidechem.com This gives a calculated molecular weight of approximately 151.03 g/mol . guidechem.com A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. acs.orgchemguide.co.uk Consequently, for a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopic variants (M+2 and M+4). The expected relative intensities of these peaks for a dichlorinated compound are approximately 9:6:1. chemguide.co.ukwhitman.edu

Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion, [C₆H₈Cl₂]⁺•. The subsequent fragmentation of this ion is influenced by the presence of the chlorine atoms and the conjugated diene system. While specific experimental fragmentation data for this compound is not extensively documented in publicly available literature, logical fragmentation pathways can be predicted based on established principles of mass spectrometry for halogenated and unsaturated hydrocarbons. whitman.eduwikipedia.org

Common fragmentation pathways for alkenes involve allylic cleavage, which leads to the formation of resonance-stabilized cations. youtube.com For this compound, cleavage of the C-C bond alpha to the diene system could occur. Another significant fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). rsc.org The loss of a chlorine atom from the molecular ion would result in a fragment ion [C₆H₈Cl]⁺. Due to the remaining chlorine atom, this fragment would also exhibit an isotopic peak at M-35+2. The loss of HCl would lead to a fragment at M-36. Further fragmentation could involve the loss of methyl groups (CH₃•) or other small neutral molecules.

A summary of the predicted key mass spectrometric data for this compound is presented in the table below.

| Property | Value/Prediction |

| Molecular Formula | C₆H₈Cl₂ |

| Molecular Weight | 151.03 g/mol |

| Nominal Mass | 150 u |

| Isotopic Peaks | M⁺, M+2, M+4 |

| Predicted M⁺:M+2:M+4 Ratio | ~9:6:1 |

| Predicted Key Fragments | [C₆H₈Cl]⁺, [C₆H₈Cl₂ - CH₃]⁺, [C₅H₅Cl₂]⁺ |

This table is based on theoretical calculations and general fragmentation patterns, as specific experimental data is not widely available.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

As of the current body of scientific literature, no publicly available X-ray crystallographic data exists for this compound or any of its direct derivatives. The compound is a liquid at room temperature, which would necessitate specialized crystallization techniques, such as in-situ cryo-crystallization, to obtain a single crystal suitable for X-ray diffraction analysis. guidechem.com

The synthesis of derivatives of this compound could potentially lead to solid materials amenable to X-ray crystallography. Such studies would be invaluable for definitively establishing the stereochemistry of the diene system and the spatial relationship of the substituents. However, at present, no such structural studies have been reported.

Computational and Theoretical Investigations of 1,1 Dichloro 4 Methylpenta 1,3 Diene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 1,1-dichloro-4-methylpenta-1,3-diene, these methods could provide invaluable insights into its behavior and reactivity.

Determination of Electronic Structure and Conformations

A thorough computational analysis would typically employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)) to perform a conformational search. nih.govresearchgate.net This process identifies the various stable conformers of the molecule, which arise from rotation around the C2-C3 single bond and the C4-C(methyl) bond. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, geometry. For conjugated dienes, the s-trans and s-cis conformations are of particular interest due to their impact on reactivity, especially in cycloaddition reactions. The substitution pattern in this compound would likely influence the energetic preference for one conformation over the other.

Table 1: Hypothetical Stable Conformers of this compound and Key Dihedral Angles

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 (Reference) |

| s-cis | ~0° | Value would be determined by calculation |

| Gauche | ~60° | Value would be determined by calculation |

| Note: This table is illustrative. Actual values would require specific DFT calculations. |

Analysis of Molecular Orbitals and Electron Density Distribution

The molecular orbitals (MOs) of a conjugated diene like this compound are formed by the combination of the four p-orbitals on the sp2-hybridized carbon atoms of the diene system. libretexts.orgunizin.org This results in four π molecular orbitals: two bonding (ψ1 and ψ2) and two anti-bonding (ψ3* and ψ4*). The four π-electrons of the diene fill the two bonding molecular orbitals. libretexts.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a typical diene, ψ2 serves as the HOMO. The energy and spatial distribution of these frontier molecular orbitals would be significantly perturbed by the electron-withdrawing chlorine atoms and the electron-donating methyl group. Computational software can visualize the electron density distribution, highlighting regions of high or low electron density, which are indicative of nucleophilic and electrophilic centers, respectively. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions. researchgate.net

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for this compound

| Molecular Orbital | Energy Level | Predicted Influence of Substituents |

| HOMO (ψ2) | Calculated Value | Energy likely lowered by chlorine atoms, raised by methyl group. |

| LUMO (ψ3*) | Calculated Value | Energy significantly lowered by electron-withdrawing chlorine atoms. |

| HOMO-LUMO Gap | Calculated Value | Expected to be smaller than in unsubstituted 1,3-pentadiene, suggesting higher reactivity. |

| Note: This table presents expected trends. Precise energy values and distributions would be obtained from quantum chemical calculations. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Characterization for Key Transformations

For any chemical transformation of this compound, such as isomerization or cycloaddition, the reaction proceeds through a high-energy transition state (TS). Computational methods can be used to locate and characterize the geometry of these transition states. nih.gov A key feature of a transition state is that it represents a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.comyoutube.com For instance, in a Diels-Alder reaction, the transition state would show the simultaneous formation of the two new carbon-carbon bonds.

Computational Studies on Isomerization Equilibria and Kinetics

Isomerization is a common process for dienes, particularly the interconversion between different geometric isomers (e.g., E/Z isomers) or conformational isomers (s-cis/s-trans). Computational studies can model these isomerization processes. For example, the isomerization of a related hydrochlorofluorocarbon system has been investigated using electronic structure theory and direct dynamics simulations. nih.gov

To study the isomerization of this compound, one would calculate the energy barrier for rotation around the C-C single and double bonds. The equilibrium constant between two isomers can be determined from their relative Gibbs free energies, which can be calculated computationally. The kinetics of the isomerization can be investigated using transition state theory (TST) to calculate the rate constants based on the computed activation energy. nih.gov

Structure-Reactivity Relationships of this compound

The reactivity and selectivity of this compound in chemical reactions are governed by a complex interplay of electronic and steric factors arising from its specific substitution pattern. The presence of two chlorine atoms at the C1 position and a methyl group at the C4 position significantly modulates the electron distribution and accessibility of the conjugated diene system.

Influence of Chlorine Substituents on Diene Reactivity

The two chlorine atoms attached to the first carbon atom (C1) of the pentadiene chain are the most influential substituents in determining the electronic character of the molecule. Chlorine is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the entire diene system, but it is most pronounced at the C1 and C3 positions.

The consequence of this electron withdrawal is a general deactivation of the diene towards electrophilic attack. In reactions such as electrophilic addition, the electron-poor nature of the diene makes it less nucleophilic and therefore less reactive towards electrophiles compared to its non-chlorinated counterpart, 4-methylpenta-1,3-diene.

Conversely, the gem-dichloro substitution at C1 makes this carbon atom and the adjacent double bond susceptible to nucleophilic attack. This altered reactivity profile can lead to addition-elimination type reactions under suitable conditions. The chlorine atoms can also stabilize anionic intermediates, for instance, a carbanion at an adjacent position, which can influence base-catalyzed reactions.

Furthermore, the presence of chlorine atoms can enhance the chemical stability of the conjugated system against certain degradation pathways, such as photolysis and oxidation. This stabilizing effect is a combination of both the electronic influence and the steric bulk of the chlorine atoms.

Steric and Electronic Effects on Reaction Selectivity

The selectivity of reactions involving this compound is dictated by both steric hindrance and the electronic biases established by the substituents.

Electronic Effects on Selectivity:

The electron-withdrawing nature of the dichlorinated C1 terminus and the electron-donating nature of the methyl-substituted C4 terminus create a polarized diene system. This polarization directs the regioselectivity of addition reactions. For instance, in an electrophilic addition, the initial attack of the electrophile would be expected to occur at the more electron-rich end of the diene system, which is the C4 position, to generate a more stable carbocation intermediate. The subsequent attack of the nucleophile would then be directed by the position of this intermediate.

In cycloaddition reactions, such as the Diels-Alder reaction, the electronic nature of the diene is crucial. The electron-poor character of this compound suggests it would react more readily with electron-rich dienophiles in a Diels-Alder reaction with inverse electron demand.

Steric Effects on Selectivity:

The isopropylidene group (resulting from the methyl groups at C4) presents significant steric bulk at one end of the diene. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in cycloaddition reactions, the dienophile may preferentially approach the less hindered face of the diene. The steric clash between the substituents on the dienophile and the methyl groups on the diene will play a critical role in determining the favored product isomer.

In reactions involving attack at the C4 position, the two methyl groups can sterically shield this position, potentially directing attack to the less substituted C3 position, depending on the size of the attacking reagent. This steric hindrance can compete with the electronic directing effects, and the final product distribution will depend on the delicate balance between these two factors. For example, in the epoxidation of 1,1-dichloro-4-methyl-1,3-pentadiene, the reaction occurs at the C3-C4 double bond, indicating that this position is sufficiently reactive despite the steric bulk. prepchem.com

Interactive Data Tables

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂ | guidechem.com |

| Molecular Weight | 151.03 g/mol | guidechem.com |

| Appearance | Colorless or light yellow transparent liquid | guidechem.com |

| Boiling Point | 62-65 °C at 13 mmHg | chemicalbook.com |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 6.58 (d, J = 10.8 Hz, 1H), 5.95 (dh, J = 10.8, 1.4 Hz, 1H), 1.83 (s, 3H), 1.76 (s, 3H) | chemicalbook.com |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 140.2, 125.6, 119.7, 119.0, 26.4, 19.1 | chemicalbook.com |

Qualitative Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Two Chlorine Atoms | C1 | Strong electron-withdrawing (-I) | Moderate | Deactivates diene towards electrophilic attack; activates C1 for nucleophilic attack. |

| Methyl Group | C4 | Weak electron-donating (+I, hyperconjugation) | Significant | Increases electron density at C4; provides steric hindrance to approaching reagents. |

Applications in Advanced Organic Synthesis

Building Block for Complex Polyketide and Isoprenoid Structures

While direct, extensive research detailing the use of 1,1-dichloro-4-methylpenta-1,3-diene as a direct precursor for complex polyketides is not widely documented in publicly available scientific literature, its structural components suggest potential applications. The conjugated diene system is a reactive moiety that can participate in various carbon-carbon bond-forming reactions, which are fundamental to the synthesis of the carbon backbones of polyketides.

Isoprenoids, a vast class of natural products, are constructed from five-carbon isoprene (B109036) units. The carbon skeleton of this compound is closely related to that of isoprene (2-methyl-1,3-butadiene), the fundamental building block of all isoprenoids. This structural similarity makes it a potential, albeit modified, building block for the synthesis of complex isoprenoid-like structures. The presence of the dichlorovinyl group allows for unique chemical transformations not possible with isoprene itself, potentially leading to novel isoprenoid analogues with tailored properties. For instance, natural rubber is a polymer of isoprene (2-methyl-1,3-butadiene) idc-online.comlibretexts.org. The structural analogy suggests that this compound could be explored for creating synthetic analogues.

Precursor in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of several commercially important bioactive molecules, particularly in the agrochemical sector. Its unique combination of a conjugated diene and a dichlorovinyl group makes it a versatile precursor for constructing complex molecular architectures.

Role in the Industrial Synthesis of Pyrethroid Insecticides (e.g., Permethrinic Acid)

The most significant and well-documented application of this compound is as a crucial intermediate in the industrial production of synthetic pyrethroid insecticides. google.comgoogle.com Pyrethroids are synthetic chemical compounds that mimic the insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers. nih.govnih.govarkat-usa.org They are valued for their high efficacy against a broad spectrum of insect pests and low toxicity to mammals and birds. nih.govresearchgate.net

Specifically, this compound is a direct precursor to 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, commonly known as permethrinic acid. google.comgoogle.com This acid is the core acidic component of several widely used pyrethroids, including permethrin, cypermethrin, and deltamethrin. nih.gov The synthesis involves the reaction of this compound with an appropriate diazoacetate, which leads to the formation of the cyclopropane (B1198618) ring, a key structural feature of these insecticides. The high purity of the starting diene is essential for producing good quality pyrethroids. google.com

The general synthetic route can be summarized as follows:

Formation of this compound: This is often prepared through the dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane (B15346882) or through the isomerization of related isomers. google.comgoogle.comchemicalbook.com

Cyclopropanation: The diene then undergoes a cyclopropanation reaction to form the permethrinic acid ester.

Esterification: The resulting permethrinic acid is then esterified with a suitable alcohol to produce the final pyrethroid insecticide. arkat-usa.org

Formation of Cyclopropane Derivatives for Agrochemical Development

The formation of the cyclopropane ring from this compound is a cornerstone of its utility in agrochemical development. google.com The resulting dichlorovinyl cyclopropane moiety is a key pharmacophore in many potent insecticides. The reaction to form this cyclopropane ring is a type of [1+2] cycloaddition, where the diene reacts to form a three-membered ring.

The development of efficient methods to produce high-purity this compound has been a focus of industrial research to ensure the cost-effective and large-scale production of these important agrochemicals. google.com The versatility of the dichlorovinyl cyclopropane derivatives allows for further chemical modification, enabling the development of new insecticidal compounds with improved properties, such as enhanced photostability and a broader spectrum of activity. nih.gov

Intermediate for Materials Science and Polymer Chemistry

While the primary application of this compound is in agrochemical synthesis, its structure as a halogenated conjugated diene suggests potential utility as a monomer or intermediate in materials science and polymer chemistry.

Potential in Polymerization Reactions (e.g., halogenated polymers, copolymers)

Conjugated dienes are well-known monomers for polymerization reactions, leading to the formation of elastomers and other polymeric materials. idc-online.comlibretexts.orglibretexts.orgunizin.org A notable example is the polymerization of a chlorinated diene, 2-chloro-1,3-butadiene (chloroprene), to produce neoprene, a synthetic rubber with excellent chemical and thermal resistance. libretexts.orglibretexts.org

By analogy, this compound could potentially undergo polymerization to yield halogenated polymers. The presence of two chlorine atoms on the same carbon atom of the diene system would be expected to significantly influence the polymerization process and the properties of the resulting polymer. Such polymers might exhibit:

Increased chemical resistance: The chlorine atoms could enhance the polymer's resistance to oils, solvents, and other chemicals.

Flame retardancy: Halogenated polymers often exhibit inherent flame-retardant properties.

Modified physical properties: The bulky dichlorovinyl group could affect the polymer's glass transition temperature, elasticity, and crystallinity.

Furthermore, this compound could be used as a comonomer in copolymerization reactions with other monomers, such as ethylene (B1197577) or propylene. nih.gov This would allow for the incorporation of the dichlorovinyl functionality into a variety of polymer backbones, tailoring the properties of the resulting copolymers for specific applications.

Incorporation into Functional Materials

The reactive dichlorovinyl group in polymers derived from this compound could serve as a handle for further chemical modifications, allowing for the creation of functional materials. For example, the chlorine atoms could be substituted with other functional groups to impart specific properties, such as:

Adhesion: Introduction of polar functional groups could improve the polymer's adhesion to various substrates.

Cross-linking sites: The dichlorovinyl group could act as a site for cross-linking, leading to the formation of thermoset materials with enhanced mechanical strength and thermal stability.

Surface modification: The surface of the polymer could be functionalized to alter its hydrophilicity, biocompatibility, or other surface properties.

While the exploration of this compound in materials science is not as established as its role in agrochemicals, its chemical structure presents intriguing possibilities for the development of novel polymers and functional materials.

Synthesis and Reactivity of Structural Analogues and Derivatives of 1,1 Dichloro 4 Methylpenta 1,3 Diene

Systematic Modification of Alkene and Alkyl Substituents

The systematic modification of the alkene and alkyl substituents of 1,1-dichloro-4-methylpenta-1,3-diene allows for the fine-tuning of its chemical and physical properties. Research in this area, while not extensive on this specific diene, draws from a broad understanding of diene chemistry to create novel structures with potentially enhanced reactivity or utility in various synthetic applications.

General strategies for the synthesis of substituted 1,3-dienes often involve olefination reactions, such as the Wittig or Julia reactions, which can be adapted to introduce a variety of substituents onto the diene backbone. nih.gov For instance, the reaction of a suitable phosphonium (B103445) ylide with an α,β-unsaturated aldehyde or ketone can generate a range of substituted dienes. While specific examples for the direct synthesis of 1,1-dichloro-4-alkylpenta-1,3-diene analogues are not prevalent in readily available literature, the principles of these reactions suggest their feasibility.

Another approach involves the modification of precursors to this compound. One documented synthesis of the parent compound involves the dehydrochlorination of 1,1,1,3-tetrachloro-4-methylpentane (B15346882). google.com By starting with analogues of this tetrachloropentane (B12663358) bearing different alkyl groups at the 4-position, it is conceivable to produce a series of 1,1-dichloro-4-alkylpenta-1,3-dienes.

The following table outlines potential structural analogues that could be synthesized based on established methods for creating substituted dienes, although specific literature for these exact compounds is sparse.

| Analogue Name | Modification from Parent Compound | Potential Synthetic Route |

| 1,1-Dichloro-4-ethylpenta-1,3-diene | 4-methyl group replaced with a 4-ethyl group | Dehydrochlorination of 1,1,1,3-tetrachloro-4-ethylpentane |

| 1,1-Dichloro-4-propylpenta-1,3-diene | 4-methyl group replaced with a 4-propyl group | Dehydrochlorination of 1,1,1,3-tetrachloro-4-propylpentane |

| 1,1-Dichloro-2-methyl-4-methylpenta-1,3-diene | Methyl group added at the 2-position | Wittig reaction of a dichloromethylenetriphenylphosphorane (B1600985) with a substituted α,β-unsaturated ketone |

These modifications are expected to influence the electronic and steric properties of the diene, which in turn would affect its reactivity in reactions such as cycloadditions.

Investigation of Alternative Halogenation Patterns

The nature of the halogen atoms on the diene can significantly impact its reactivity. Investigations into alternative halogenation patterns of 4-methylpenta-1,3-diene have explored the inclusion of bromine and mixed chloro-bromo systems.

A known structural analogue with a different halogenation pattern is (1E,3E)-1,5-dibromo-4-methyl-1,3-pentadiene. chemsynthesis.com The synthesis of such compounds can often be achieved through halogenation of the corresponding hydrocarbon or by using halogenated building blocks in the synthetic sequence. For instance, the reaction of isobutene with trihalogenoethylenes has been shown to produce 1,1-dihalo-4-methylpenta-1,4-dienes, which are precursors to the conjugated 1,3-dienes. chemicalbook.com By using tribromoethylene (B1212961) in this reaction, a pathway to 1,1-dibromo-4-methylpenta-1,3-diene could be envisioned.

The synthesis of mixed halogenodienes is also a topic of interest, as these compounds can exhibit unique reactivity. nih.gov For example, the synthesis of a 1-bromo-1-chloro-diene could potentially be achieved through selective halogenation or by using mixed halogenated starting materials.

The table below presents some structural analogues with alternative halogenation patterns.

| Analogue Name | Modification from Parent Compound | Potential Synthetic Precursor |

| 1,1-Dibromo-4-methylpenta-1,3-diene | Both chlorine atoms replaced with bromine atoms | 1,1,1-Tribromo-4-methylpentane derivatives |

| 1-Bromo-1-chloro-4-methylpenta-1,3-diene | One chlorine atom replaced with a bromine atom | Mixed halogenated pentane (B18724) derivatives |

| (1E,3E)-1,5-Dibromo-4-methyl-1,3-pentadiene | Dichlorovinyl group replaced and bromine added to the terminal methyl | Not specified in available literature chemsynthesis.com |

The differing electronegativity and size of bromine compared to chlorine would be expected to alter the electrophilicity of the diene and its behavior in various reactions.

Reactivity Studies of Synthesized Derivatives

The true value of synthesizing structural analogues lies in the potential for altered or novel reactivity. The electronic and steric changes introduced by modifying substituents or halogenation patterns can lead to different outcomes in chemical reactions.

Comparative Analysis of Reactivity with this compound

A key area of investigation is the comparative reactivity of these derivatives in well-known diene reactions, such as the Diels-Alder cycloaddition. The reactivity of a diene in a Diels-Alder reaction is influenced by both electronic and steric factors. Electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles. masterorganicchemistry.comlibretexts.org

Hypothetical Reactivity Comparison in Diels-Alder Reactions:

| Diene | Expected Reactivity vs. Parent Compound | Reasoning |

| 1,1-Dichloro-4-ethylpenta-1,3-diene | Slightly higher | The ethyl group is slightly more electron-donating than a methyl group, potentially increasing the HOMO energy of the diene. |

| 1,1-Dibromo-4-methylpenta-1,3-diene | Potentially lower | Bromine is less electronegative than chlorine but larger, leading to a complex interplay of electronic and steric effects that could decrease reactivity. |

| 1,1-Dichloro-2-methyl-4-methylpenta-1,3-diene | Lower | The additional methyl group at the 2-position would likely introduce significant steric hindrance, impeding the approach of the dienophile. |

It is important to note that these are predictions based on general principles, and experimental data would be required for a definitive comparison. The reaction of 4-methylpenta-1,3-diene with HBr is known to produce different products depending on the temperature, highlighting the sensitivity of diene reactivity to reaction conditions. pearson.com Similar dependencies would be expected for its halogenated derivatives.

Novel Transformations Enabled by Derivative Structures

The introduction of different functional groups or halogen patterns can open up new avenues for chemical transformations that may not be accessible to the parent compound. For instance, the presence of a bromine atom in a derivative offers the possibility of engaging in reactions that are more facile with bromo-alkenes, such as certain cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille couplings, are powerful tools for C-C bond formation. While vinyl chlorides can be challenging substrates, vinyl bromides are generally more reactive. Therefore, a derivative such as 1-bromo-1-chloro-4-methylpenta-1,3-diene could offer selective reactivity, allowing for a coupling reaction at the C-Br bond while leaving the C-Cl bond intact.

Furthermore, the presence of different alkyl substituents could influence the regioselectivity of reactions. In cycloaddition reactions, the directing effects of larger or more electronically distinct alkyl groups could lead to the formation of regioisomers that are not observed with the 4-methyl parent compound.

While specific examples of novel transformations for derivatives of this compound are not well-documented in the literature, the principles of physical organic chemistry provide a strong basis for predicting such possibilities. Future research in this area will undoubtedly uncover new and synthetically useful reactions of these versatile building blocks.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for 1,1-Dichloro-4-methylpenta-1,3-diene may rely on traditional halogenation and elimination reactions, which can involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies. This could involve:

Catalytic C-H Functionalization: Investigating the direct, catalyzed dichlorination of a suitable methylpentadiene precursor would represent a significant improvement in atom economy over traditional multi-step sequences.

Bio-based Precursors: Exploring pathways from renewable feedstocks to construct the carbon skeleton of this compound would align with the principles of green chemistry.

Flow Chemistry Approaches: The implementation of continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this and related halogenated dienes.

Exploration of Novel Catalytic Transformations

The reactivity of the dichlorovinyl group and the conjugated diene system in this compound opens the door to a wide range of catalytic transformations. Future investigations could focus on:

Cross-Coupling Reactions: The carbon-chlorine bonds are prime handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse library of substituted dienes.

Catalytic Asymmetric Reactions: Developing enantioselective catalytic reactions that engage the diene moiety, such as asymmetric Diels-Alder or hydrofunctionalization reactions, would provide access to chiral molecules with high value in pharmaceuticals and agrochemicals.

Metathesis Reactions: Exploring the potential of this compound in ring-closing, cross, or ene-yne metathesis reactions could lead to the formation of complex cyclic and acyclic structures.

Computational Design of New Reactivity Pathways

Computational chemistry and theoretical studies can provide valuable insights into the reactivity of this compound and guide the design of new reactions. Future research in this area could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the transition states of potential reactions, predict their feasibility, and elucidate reaction mechanisms. This can accelerate the discovery of novel transformations.

Predictive Modeling of Reactivity: Developing computational models to predict the regioselectivity and stereoselectivity of reactions involving this diene would be a powerful tool for synthetic planning.

In Silico Design of Catalysts: Computational methods can be used to design and screen potential catalysts for specific transformations of this compound, optimizing their efficiency and selectivity.

Applications in Emerging Fields of Chemical Synthesis and Material Science

The unique combination of functional groups in this compound suggests its potential utility in various emerging areas:

Polymer Chemistry: The diene functionality could be utilized in polymerization reactions to create novel polymers with tailored properties. The presence of chlorine atoms could enhance flame retardancy or provide sites for post-polymerization modification.

Functional Materials: As a building block for more complex molecules, this compound could contribute to the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where conjugated systems are crucial.

Agrochemicals and Pharmaceuticals: The known use of this compound in the synthesis of cyclopropane (B1198618) derivatives, which are common motifs in pyrethroid insecticides, highlights its potential in the agrochemical industry. Further exploration of its derivatives could lead to new bioactive compounds.

Stereoselective Synthesis of Advanced Intermediates

The ability to control the stereochemistry of products derived from this compound is crucial for its application in the synthesis of complex molecules. Future research should focus on:

Diastereoselective Cycloadditions: Investigating diastereoselective Diels-Alder and other cycloaddition reactions using chiral auxiliaries or catalysts to control the formation of specific stereoisomers.

Enantioselective Functionalization: Developing catalytic methods for the enantioselective functionalization of the diene system, for example, through asymmetric hydroacylation or hydroamination.

Synthesis of Chiral Building Blocks: Utilizing the stereocontrolled reactions of this compound to produce highly functionalized, enantiomerically pure intermediates for the total synthesis of natural products and pharmaceuticals.

Integration into Cascade Reactions and Complex Molecule Construction

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient approach to building molecular complexity. This compound is an excellent candidate for such strategies:

Palladium-Catalyzed Cascades: Designing cascade reactions that are initiated by a palladium-catalyzed transformation, such as a Heck reaction or an ene-type reaction, followed by intramolecular cyclizations.

Radical Cascades: Investigating the use of radical initiators to trigger a cascade of cyclization and addition reactions involving the diene system.

Multi-component Reactions: Developing one-pot, multi-component reactions where this compound reacts with two or more other reactants to rapidly generate complex molecular architectures.

Expanding the Scope of Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of organic synthesis, and this compound offers a platform to explore new variations of these powerful transformations:

[4+2] Cycloadditions (Diels-Alder): A thorough investigation of its reactivity with a wide range of dienophiles under various conditions (thermal, Lewis acid-catalyzed) to synthesize a diverse array of six-membered rings. The electronic nature of the dichlorovinyl group is expected to influence the regioselectivity of these reactions.

[4+3] and [4+1] Cycloadditions: Exploring less common cycloaddition pathways, such as [4+3] cycloadditions with oxyallyl cations or [4+1] cycloadditions with carbenes, to construct seven- and five-membered ring systems, respectively.

1,3-Dipolar Cycloadditions: While the diene itself is not a 1,3-dipole, it can act as the dipolarophile in reactions with nitrones, azides, and other 1,3-dipoles to generate five-membered heterocyclic rings.

Interactive Data Table: Potential Research Directions for this compound

| Research Area | Key Objectives | Potential Methodologies | Expected Outcomes |

| Sustainable Synthesis | Improve atom economy, reduce waste, use renewable resources. | Catalytic C-H activation, bio-based precursors, flow chemistry. | Greener and more efficient synthetic routes. |

| Catalytic Transformations | Introduce new functional groups and create chiral centers. | Cross-coupling, asymmetric catalysis, metathesis. | Diverse library of functionalized dienes and chiral molecules. |

| Computational Chemistry | Predict reactivity, elucidate mechanisms, design catalysts. | DFT calculations, predictive modeling, in silico catalyst design. | Accelerated discovery and optimization of new reactions. |

| Materials Science | Develop novel polymers and functional organic materials. | Polymerization, synthesis of conjugated systems. | Materials with tailored properties (e.g., flame retardancy, electronic). |

| Stereoselective Synthesis | Control the 3D arrangement of atoms in reaction products. | Diastereoselective cycloadditions, enantioselective functionalization. | Access to enantiomerically pure advanced intermediates. |

| Cascade Reactions | Increase molecular complexity in a single synthetic operation. | Palladium-catalyzed cascades, radical cyclizations, multi-component reactions. | Efficient synthesis of complex molecules. |

| Cycloaddition Chemistry | Construct a variety of ring systems. | Diels-Alder, [4+3], [4+1], and 1,3-dipolar cycloadditions. | Diverse library of carbo- and heterocyclic compounds. |

Understanding the Impact of Chlorine Substituents on Biological Activity (from a synthetic perspective, not clinical trials)

Future synthetic investigations into this compound and its derivatives are pivotal for elucidating the precise role of the chlorine substituents in modulating biological activity. The gem-dichloro group at the C1 position, in conjunction with the conjugated diene system, presents a unique electronic and steric environment that warrants systematic exploration through synthetic organic chemistry. The strategic modification of this molecule can provide critical insights into its structure-activity relationships (SAR).